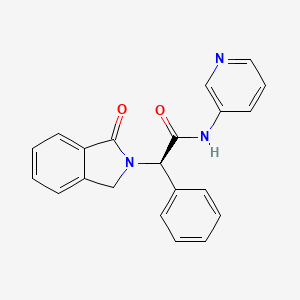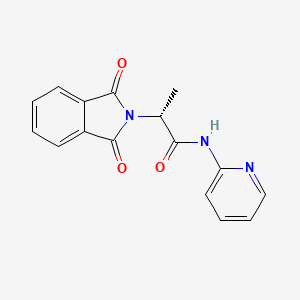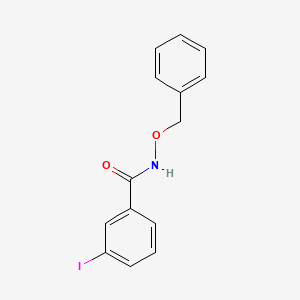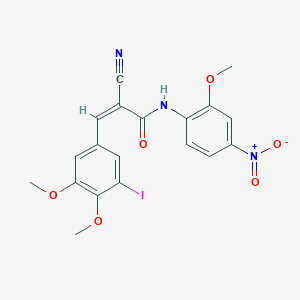
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCA belongs to the class of amide compounds and is known to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and MMPs, which are involved in the invasion and metastasis of cancer cells. This compound has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and the activity of COX-2, which is involved in the production of prostaglandins. This compound has also been shown to inhibit the activity of MMPs, which are involved in the invasion and metastasis of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound is also relatively easy to synthesize and purify, and it can be used in a wide range of assays and experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Further studies are also needed to determine the safety and efficacy of this compound in humans and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide involves the reaction of 4-bromophenol with potassium carbonate and 4-cyanophenylacetic acid in the presence of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at high temperature and pressure, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to possess analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
In addition, this compound has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the invasion and metastasis of cancer cells.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-3-7-14(8-4-12)20-10-15(19)18-13-5-1-11(9-17)2-6-13/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIYNXNGKTNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)



![5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)
![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)